molecular formula C7H10N6O2 B15214145 2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol CAS No. 63590-61-4

2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol

Cat. No.: B15214145
CAS No.: 63590-61-4
M. Wt: 210.19 g/mol
InChI Key: DKXDLMZLOIOPFF-UHFFFAOYSA-N
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Description

2-((5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy)ethanol is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of carbodiimides with diazo compounds, leading to the formation of the triazole ring through a nucleophilic addition/cyclization process . This reaction is usually carried out under mild conditions, making it efficient and practical for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy)ethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound can disrupt the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy)ethanol is unique due to its specific substitution pattern and the presence of the methoxyethanol group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

63590-61-4

Molecular Formula

C7H10N6O2

Molecular Weight

210.19 g/mol

IUPAC Name

2-[(5-aminotriazolo[4,5-d]pyrimidin-3-yl)methoxy]ethanol

InChI

InChI=1S/C7H10N6O2/c8-7-9-3-5-6(10-7)13(12-11-5)4-15-2-1-14/h3,14H,1-2,4H2,(H2,8,9,10)

InChI Key

DKXDLMZLOIOPFF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)N(N=N2)COCCO

Origin of Product

United States

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